7-(3-methoxyphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
“7-(3-methoxyphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one” is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core. Compounds with this core structure are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3-methoxyphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-Methoxyphenyl Group: This step might involve a coupling reaction, such as Suzuki or Heck coupling.
Addition of the Methylthio Group: This could be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could potentially target the pyrimidine ring or other functional groups.
Substitution: Various substitution reactions could occur, especially at the aromatic rings or the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Compounds with similar structures are often studied for their ability to inhibit specific enzymes.
Medicine
Drug Development:
Industry
Material Science: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it might involve:
Binding to Enzymes or Receptors: The compound could interact with specific enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: This interaction could affect various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: Other compounds with the thieno[3,2-d]pyrimidine core.
Methoxyphenyl Derivatives: Compounds featuring the 3-methoxyphenyl group.
Methylthio Derivatives: Compounds with the methylthio functional group.
Uniqueness
“7-(3-methoxyphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one” is unique due to the specific combination of functional groups and the thieno[3,2-d]pyrimidine core, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
7-(3-methoxyphenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-18-9-5-3-4-8(6-9)10-7-20-12-11(10)15-14(19-2)16-13(12)17/h3-7H,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABPRTSGBPTJJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC3=C2N=C(NC3=O)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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